molecular formula C26H24Cl2CoP2 B102234 [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) CAS No. 18498-01-6

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Cat. No.: B102234
CAS No.: 18498-01-6
M. Wt: 528.3 g/mol
InChI Key: SYTWXWRJCLAZFP-UHFFFAOYSA-L
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Description

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various organic reactions due to its ability to facilitate regio- and stereoselective transformations .

Mechanism of Action

Target of Action

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

This compound acts as a catalyst for several types of reactions, including:

In these reactions, the compound interacts with its targets, facilitating their transformation into the desired products. The exact mode of action can vary depending on the specific reaction.

Result of Action

The primary result of the action of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is the facilitation of chemical reactions. It helps to increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-Bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and organoboronic acids. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield alkylated products, while reactions with organoboronic acids can produce addition products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) lies in its ability to catalyze a wide range of reactions with high regio- and stereoselectivity. Its cobalt center provides distinct reactivity compared to its nickel and palladium counterparts, making it valuable for specific applications .

Properties

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2CoP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451530
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18498-01-6
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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